Benzoic acid, 2-iodo-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-iodo-3,4,5-trimethoxy-: is an organic compound with the molecular formula C10H11IO5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,4,5-trimethoxy- typically involves the iodination of 3,4,5-trimethoxybenzoic acid. One common method is the Sandmeyer reaction, where 3,4,5-trimethoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 2-iodo-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzoic acids.
Oxidation Products: Aldehydes or carboxylic acids.
Coupling Products: Biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, 2-iodo-3,4,5-trimethoxy- is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity and stability make it suitable for various applications .
Wirkmechanismus
The mechanism of action of benzoic acid, 2-iodo-3,4,5-trimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine and methoxy groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The compound can form intermediates that undergo further transformations, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 3,4,5-trimethoxy-
- Benzoic acid, 2,4,5-trimethoxy-
- 2-Iodobenzoic acid
Comparison:
- Benzoic acid, 3,4,5-trimethoxy- lacks the iodine atom, making it less reactive in certain substitution reactions.
- Benzoic acid, 2,4,5-trimethoxy- has a different substitution pattern, affecting its reactivity and applications.
- 2-Iodobenzoic acid lacks the methoxy groups, making it less versatile in organic synthesis .
Uniqueness: The presence of both iodine and methoxy groups in benzoic acid, 2-iodo-3,4,5-trimethoxy- provides a unique combination of reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
98799-41-8 |
---|---|
Molekularformel |
C10H11IO5 |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
2-iodo-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11IO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13) |
InChI-Schlüssel |
HCOQESVRKVCVKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)I)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.